5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione
Overview
Description
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxazolidinones, which are known for their diverse biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of the compound 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is the blood coagulation factor Xa . Factor Xa plays a central role in the blood coagulation cascade .
Mode of Action
This compound acts as an inhibitor of Factor Xa . It interacts with Factor Xa, inhibiting its activity and resulting in a decrease in thrombin formation . This interaction disrupts the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The downstream effects include a reduction in the conversion of fibrinogen to fibrin, decreased activation of platelets, and reduced feedback activation of other coagulation factors .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in thrombin formation, leading to reduced blood clotting . This can be beneficial in the prophylaxis and treatment of thromboembolic diseases .
Biochemical Analysis
Biochemical Properties
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as thrombin, trypsin, and plasmin . These interactions are typically characterized by inhibition or activation of the enzymes, which can significantly impact biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux. The compound’s binding to serine proteases, for instance, results in the inhibition of these enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents are used under controlled conditions to achieve the desired reactions.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Industry: In the industrial sector, it is utilized in the production of various chemicals and materials, contributing to advancements in material science and engineering.
Comparison with Similar Compounds
Rivaroxaban
Apixaban
Enoxaparin
Uniqueness: Compared to similar compounds, 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione exhibits unique structural features and biological activities, making it a valuable candidate for various applications.
This compound's versatility and potential in scientific research and industry highlight its importance in advancing our understanding and application of chemical and biological processes.
Properties
IUPAC Name |
5-methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNRGJYGDBFEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3CCOC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165312 | |
Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-54-8 | |
Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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